

# Technical Guide: N-Butyl-d9-amine – Synthesis, Characterization, and Bioanalytical Applications

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N-Butyl-d9-amine*

CAS No.: 776285-22-4

Cat. No.: B565992

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## Executive Summary

**N-Butyl-d9-amine** (1-Butanamine-d9) is a high-utility isotopologue of n-butylamine where the aliphatic carbon chain is fully deuterated (

).

Unlike its protiated counterpart, this compound exhibits unique physicochemical stability against enzymatic degradation at the

-carbon position, making it a critical tool in Kinetic Isotope Effect (KIE) studies and a pristine Internal Standard (IS) for quantitative Mass Spectrometry.

This guide details the physicochemical properties, synthesis pathways, and analytical protocols for **N-Butyl-d9-amine**, designed for researchers requiring high-fidelity isotopic labeling.

## Part 1: Physicochemical Characterization

The "d9" designation explicitly refers to the deuteration of the butyl alkyl chain. The amine protons remain exchangeable (

) in standard protic solvents, resulting in the formula

.

## Table 1: Technical Specifications

Property	Specification	Notes
Chemical Name	1-Butanamine-d9	N-Butyl-d9-amine; -n-Butylamine
CAS Number	776285-22-4	Free base form [1]
Molecular Formula		Amine protons are H; Alkyl chain is D
Molecular Weight	82.19 g/mol	Compared to 73.14 g/mol for protiated
Exact Mass	82.1460 Da	Monoisotopic mass for MS settings
Isotopic Purity		Critical for preventing spectral crosstalk
Appearance	Colorless Liquid	Hygroscopic; absorbs from air
Boiling Point	-78 °C	Similar to protiated form (77-79 °C)

## Part 2: Synthesis & Manufacturing

### Retrosynthetic Analysis

The most robust route to high-purity primary deuterated amines is the reduction of a deuterated precursor (amide or nitrile) using Lithium Aluminum Hydride (

). Direct deuteration of the amine is inefficient due to exchange issues.

Selected Route: Reduction of Butyramide-d9 (derived from Perdeuterobutyric acid).

### Experimental Protocol: Reduction of Butyramide-d9

Note: This protocol assumes strict anhydrous conditions due to the use of

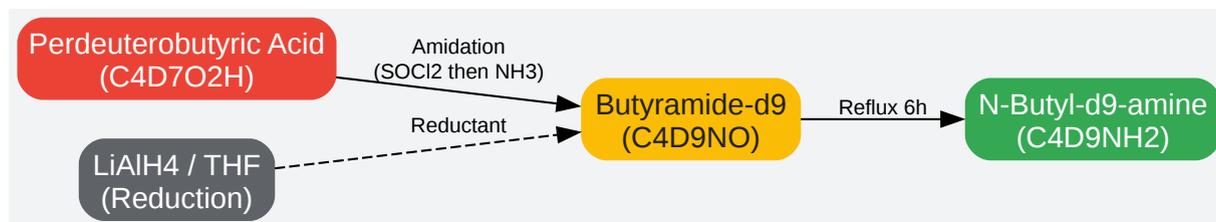
## Reagents:

- Precursor: Butyramide-d9 ( )
- Reductant:  
(2.5 equivalents)
- Solvent: Anhydrous Tetrahydrofuran (THF)

## Step-by-Step Methodology:

- Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
- Slurry Preparation: Suspend  
(2.5 eq) in anhydrous THF at 0°C.
- Addition: Dissolve Butyramide-d9 in THF and add dropwise to the slurry over 30 minutes. Caution: Exothermic.
- Reflux: Warm to room temperature, then reflux at 70°C for 4-6 hours to ensure complete reduction of the carbonyl.
- Quench (Fieser Method): Cool to 0°C. Carefully add:
  - mL Water
  - mL 15% NaOH
  - mL Water
- Isolation: Filter the granular aluminum salts. Dry the filtrate over .
- Purification: Fractional distillation (collect fraction at 78°C).

## Visualization: Synthesis Workflow



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Caption: Figure 1. Synthetic pathway converting perdeuterated acid to amine via amide reduction.

## Part 3: Applications in Drug Development

### Mass Spectrometry Internal Standard (IS)

**N-Butyl-d9-amine** is the "Gold Standard" IS for quantifying n-butylamine levels in biological matrices.

- Mass Shift (+9 Da): The +9 Da shift moves the IS signal completely out of the isotopic envelope of the natural analyte ( $M+1$ ,  $M+2$ ), eliminating interference [2].
- Co-Elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for matrix effects (ion suppression/enhancement) at the exact retention time.

### Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug design, butyl chains are often sites of metabolic attack by Cytochrome P450 (CYP) or Monoamine Oxidase (MAO).

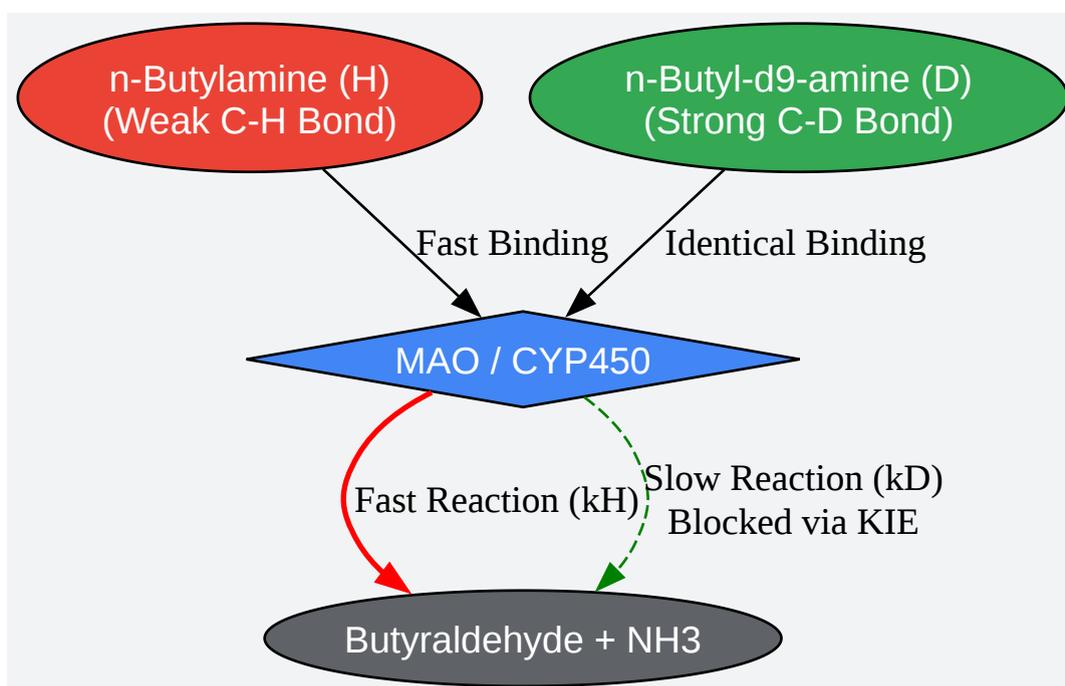
- Mechanism: MAO typically oxidizes the  $\alpha$ -carbon (adjacent to Nitrogen).
- Deuterium Switch: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). Replacing H with D at the

-position significantly slows the rate of C-H bond cleavage (

).

- Utility: Researchers use **N-Butyl-d9-amine** to probe the mechanism of deamination or to improve the half-life of drugs containing butylamine moieties [3].

## Visualization: Metabolic Blocking (KIE)



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Caption: Figure 2. The Deuterium Kinetic Isotope Effect slows metabolic oxidation at the alpha-carbon.

## Part 4: Analytical Protocols

### Protocol: LC-MS/MS Quantification

Objective: Quantify trace n-butylamine in plasma using d9-IS.

- Stock Preparation:
  - Dissolve 10mg **N-Butyl-d9-amine** in 10mL Methanol (1 mg/mL).

- Critical: Store at -20°C. Freshly dilute to 100 ng/mL for working solution.
- Sample Processing:
  - Aliquot 50  
plasma.
  - Add 10  
d9-IS working solution.
  - Precipitate protein with 150  
cold Acetonitrile. Centrifuge (10,000g, 5 min).
- LC Parameters:
  - Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7  
).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
- MS Parameters (MRM Mode):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
n-Butylamine (Analyte)	74.1	57.1 (Loss of )	15
N-Butyl-d9-amine (IS)	83.2	65.2 (Loss of )	15

Note: The precursor for d9 is 83.2 (

) because the neutral mass is 82.19.

## References

- ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. Retrieved from [\[Link\]](#)
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)